N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

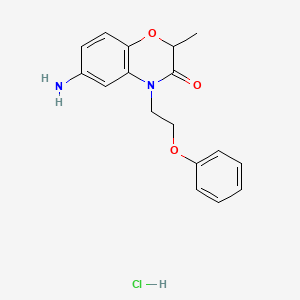

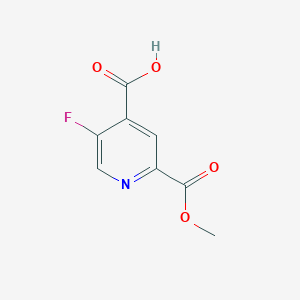

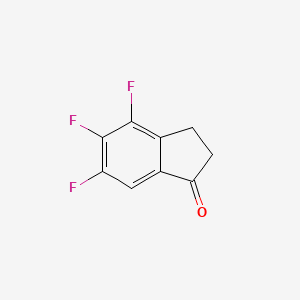

The compound “N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide” is a complex organic molecule that contains several distinct functional groups . It includes a tetrahydro-2H-pyran ring, a thiophene ring, a chromane ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The 3D structure may be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

Development of Carbon−Sulfur Bond Formation

A modified Migita reaction was used for Palladium-catalyzed carbon−sulfur bond formation, exemplified in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide. This process was particularly crucial for the synthesis of a former antiasthma drug candidate (Norris & Leeman, 2008).

Synthesis of Heterocyclic Compounds

Thiophenylhydrazonoacetates have been synthesized and used in the formation of various heterocyclic compounds such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Synthesis of CCR5 Antagonist

A practical method for synthesizing an orally active CCR5 antagonist, showcasing the importance of tetrahydro-2H-pyran-4-yl compounds in pharmacological applications (Ikemoto et al., 2005).

Synthesis and Antimicrobial Activity

N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their isoxazole counterparts were synthesized and displayed potential antimicrobial activities, indicating the therapeutic potential of such compounds (Sowmya et al., 2018).

Labeling for Drug Development

N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2 carboxamide-[14C-carboxy] was prepared, illustrating the compound's role in drug development and its importance in studying pharmacokinetics (Saemian et al., 2012).

Crystal Structure Analysis and Synthesis Routes

Crystal Structure and Hirshfeld Surface Analysis

The study of acetoacetanilide based reaction products with 5-cyano-2-hydroxy-2-methyl-N-phenyl-4-(yridine-4-yl)-6-(thiophen-2-yl)-3,4-dihydro-2H-pyran-3-carboxamide revealed novel insights into molecular structures and interactions, which are crucial for understanding drug-receptor interactions and designing new drugs (Naghiyev et al., 2020).

Electrophilic Cyclization in Synthesis

The synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines through electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides shed light on the versatile chemical reactivity and potential pharmaceutical applications of these compounds (Bondarenko et al., 2015).

Mécanisme D'action

Target of Action

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide, also known as N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide, primarily targets the κ-opioid receptor (KOR) . The KOR is a potential therapeutic target for the treatment of migraine and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide acts as an effective selective KOR antagonist . It interacts with the KOR, blocking its activation and thus preventing the downstream effects of KOR activation .

Biochemical Pathways

The action of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide on the KOR affects the opioid signaling pathway . By antagonizing the KOR, it prevents the typical downstream effects of KOR activation, which can include analgesia, sedation, and dysphoria .

Pharmacokinetics

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties, along with its drug-like characteristics, contribute to its bioavailability and duration of action in pharmacological experiments in rats .

Result of Action

The molecular and cellular effects of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide’s action include the blockade of KOR activation . This can result in a reduction of the typical effects of KOR activation, such as analgesia, sedation, and dysphoria .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c22-20(17-8-7-14-4-1-2-5-16(14)24-17)21-19(18-6-3-13-25-18)15-9-11-23-12-10-15/h1-6,13,15,17,19H,7-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGFKLRXKJSSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)NC(C3CCOCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-thiophen-3-ylacetamide](/img/structure/B2631714.png)

![Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2631716.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631719.png)

![N-(3-methoxyphenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2631721.png)

![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2631723.png)

![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631724.png)